

Adefovir Dipivoxil Versus Placebo for Chronic Hepatitis B: A Comparative Guide

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Compound of Interest

Compound Name: Adefovir Dipivoxil

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This guide provides a comprehensive comparison of the efficacy and safety of **Adefovir Dipivoxil** versus placebo in the treatment of chronic hepatitis B (CHB), drawing upon data from pivotal head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the drug's mechanism of action and trial workflows.

Efficacy of Adefovir Dipivoxil in HBeAg-Positive and HBeAg-Negative CHB

Two pivotal, randomized, double-blind, placebo-controlled Phase III clinical trials, designated as Study 437 and Study 438, established the efficacy of **Adefovir Dipivoxil** in patients with Hepatitis B e-antigen (HBeAg)-positive and HBeAg-negative chronic hepatitis B, respectively. In both studies, treatment with 10 mg of **Adefovir Dipivoxil** once daily for 48 weeks resulted in statistically significant improvements in liver histology, virologic response, and biochemical markers compared to placebo.

Quantitative Efficacy Data

The following tables summarize the key efficacy endpoints from these two landmark studies.

Table 1: Efficacy of **Adefovir Dipivoxil** 10 mg vs. Placebo in HBeAg-Positive Patients (Study 437) at Week 48

Efficacy Endpoint	Adefovir Dipivoxil 10 mg (n=172)	Placebo (n=170)	P-value
Histologic Improvement	53%	25%	<0.001
Median Reduction in Serum HBV DNA (log10 copies/mL)	3.52	0.55	<0.001
HBV DNA <400 copies/mL	21%	0%	<0.001
ALT Normalization	48%	16%	<0.001
HBeAg Seroconversion	12%	6%	0.049

Data sourced from Marcellin et al., N Engl J Med 2003.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Efficacy of **Adefovir Dipivoxil** 10 mg vs. Placebo in HBeAg-Negative Patients (Study 438) at Week 48

Efficacy Endpoint	Adefovir Dipivoxil 10 mg (n=123)	Placebo (n=62)	P-value
Histologic Improvement	64%	33%	<0.001
Median Reduction in Serum HBV DNA (log10 copies/mL)	3.91	1.35	<0.001
HBV DNA <400 copies/mL	51%	0%	<0.001
ALT Normalization	72%	29%	<0.001

Data sourced from Hadziyannis et al., N Engl J Med 2003.[\[5\]](#)[\[6\]](#)

Safety and Tolerability Profile

Across both pivotal trials, the safety profile of **Adefovir Dipivoxil** 10 mg was comparable to that of placebo over 48 weeks of treatment.

Table 3: Safety Profile of **Adefovir Dipivoxil** 10 mg vs. Placebo at Week 48

Safety Parameter	Study 437 (HBeAg-Positive)	Study 438 (HBeAg-Negative)
Adefovir 10 mg	Placebo	
Discontinuation due to Adverse Events	2%	2%
Serious Adverse Events	Incidence similar to placebo	Incidence similar to placebo
Grade 3/4 Laboratory Abnormalities	Incidence similar to placebo	Incidence similar to placebo
Confirmed Serum Creatinine Increase ≥ 0.5 mg/dL from Baseline	0%	0%

Data compiled from Marcellin et al., N Engl J Med 2003 and Hadziyannis et al., N Engl J Med 2003.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

The methodologies for the pivotal clinical trials are detailed below.

Study Design and Patient Population

Both Study 437 and Study 438 were randomized, double-blind, placebo-controlled, multicenter trials.

- Study 437 (HBeAg-Positive): Enrolled 515 patients with HBeAg-positive chronic hepatitis B. Key inclusion criteria included evidence of active viral replication (serum HBV DNA $\geq 100,000$ copies/mL) and persistent elevation in alanine aminotransferase (ALT) levels.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Study 438 (HBeAg-Negative): Enrolled 185 patients with HBeAg-negative chronic hepatitis B. Key inclusion criteria included serum HBV DNA levels of 10^5 copies/mL or more and elevated ALT levels.[8]

Intervention

Patients were randomized to receive either 10 mg of **Adefovir Dipivoxil** orally once daily or a matching placebo for 48 weeks. In Study 437, a third arm receiving 30 mg of **Adefovir Dipivoxil** was also included, but the 10 mg dose was identified as having a more favorable risk-benefit profile.[1][2][3][4]

Endpoints and Assessments

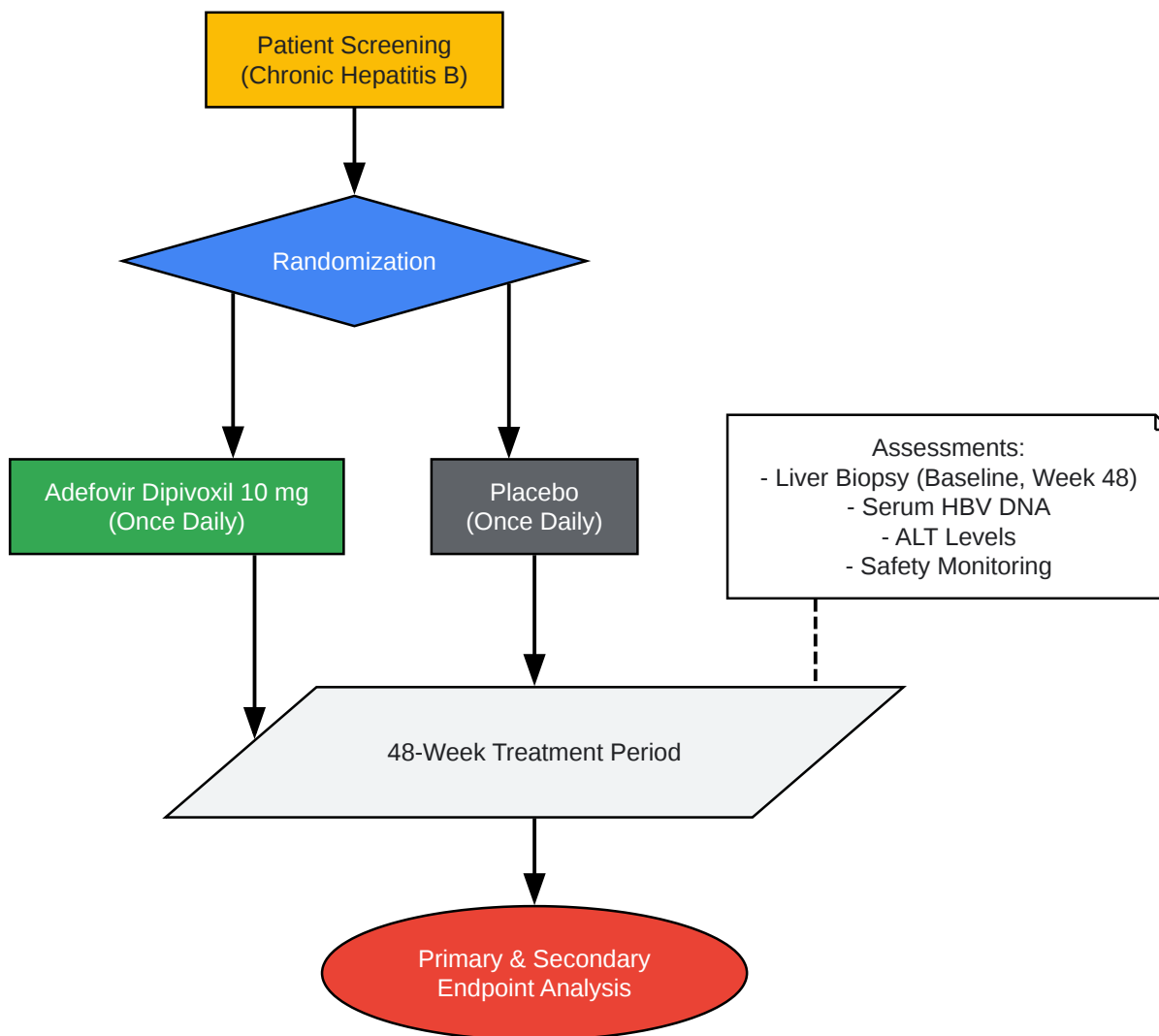
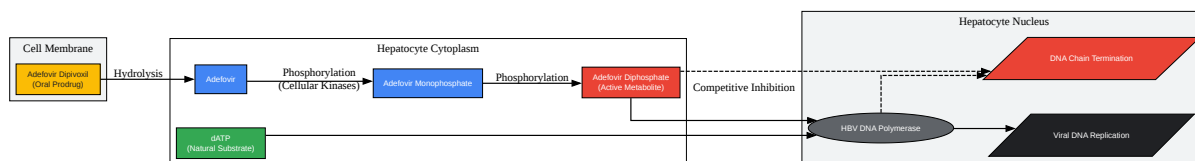
- Primary Efficacy Endpoint: The primary endpoint for both studies was histologic improvement in the liver at week 48, as assessed by a liver biopsy. Histologic improvement was defined as a decrease of at least two points in the Knodell necroinflammatory score without worsening of the Knodell fibrosis score.[1][2][3][4] The Knodell histology activity index (HAI) is a composite score assessing periportal and/or bridging necrosis, intralobular degeneration and focal necrosis, portal inflammation, and fibrosis, with scores ranging from 0 to 22.[9][10]
- Secondary Efficacy Endpoints: Included changes in serum HBV DNA levels, normalization of ALT levels, and for Study 437, HBeAg seroconversion.
- HBV DNA Quantification: Serum HBV DNA was quantified using the COBAS AMPLICOR HBV MONITOR test, a PCR-based assay.[7][11][12]
- Safety Assessments: Monitored through regular clinical evaluations and laboratory tests, including serum creatinine for renal function.

Statistical Analysis

The primary efficacy analysis was an intent-to-treat analysis of the proportion of patients in each group who met the primary endpoint at week 48.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of **Adefovir Dipivoxil** and the general workflow of the pivotal clinical trials.



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